4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C₁₂H₁₁ClN₂O and a molecular weight of 234.68 grams per mole. The compound is registered under the Chemical Abstracts Service number 325685-59-4, providing a unique identifier for chemical databases and regulatory purposes. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately reflects its substitution pattern on the pyrimidine core structure.
The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as COCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl, which delineates the connectivity of atoms within the molecular framework. The International Chemical Identifier code InChI=1S/C12H11ClN2O/c1-16-8-10-7-11(13)15-12(14-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 provides a standardized method for representing the compound's structure in chemical informatics systems. The corresponding International Chemical Identifier Key GSSSCZAOXFZADM-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier for efficient database searching and cross-referencing.
Alternative nomenclature systems have also been employed to describe this compound, including designations such as 6-chloro-2-phenyl-4-pyrimidinyl methyl methyl ether and pyrimidine,4-chloro-6-methoxymethyl-2-phenyl. These variations in naming conventions reflect different approaches to describing the same molecular structure, with each system emphasizing particular aspects of the compound's substitution pattern or functional group arrangements.
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of pyrimidine chemistry, which traces its origins to the mid-19th century. The term pyrimidine was first coined in 1884 by Pinner, who derived the name from a combination of the words pyridine and amidine due to the structural similarities these compounds shared. This nomenclatural innovation reflected the growing understanding of heterocyclic chemistry that was emerging during this period of intensive organic chemical research.
The earliest documented pyrimidine derivative was alloxan, which was isolated in 1818 by Brugnatelli through the oxidation of uric acid with nitric acid. This discovery preceded the systematic understanding of pyrimidine structure by several decades, with the actual structural characterization of pyrimidine compounds not occurring until 1868. The systematic study of pyrimidines began in earnest with Pinner's work in 1884, when he synthesized various derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound itself was not prepared until 1900, when Gabriel and Colman accomplished its synthesis by converting barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The historical significance of pyrimidine derivatives extends beyond their synthetic chemistry to encompass their fundamental role in biological systems. Pyrimidines constitute essential components of nucleic acids, with cytosine, thymine, and uracil serving as the pyrimidine bases in deoxyribonucleic acid and ribonucleic acid. This biological importance has driven continued research into pyrimidine chemistry, with investigations revealing that pyrimidines are among the most primitive molecules, potentially existing on Earth prior to the origin of life. The analysis of the Murchison meteorite, which fell to Earth in 1969, provided evidence that pyrimidines and purines existed around the time of our solar system's formation, suggesting the cosmic significance of these heterocyclic compounds.
The biosynthetic pathways for pyrimidines have been extensively studied, revealing sophisticated enzymatic mechanisms for their formation and modification. The de novo pyrimidine biosynthetic pathway involves six enzymes that convert bicarbonate and ammonia into uridine-5'-monophosphate, representing a metabolic process that is nearly ubiquitous among organisms. Research into these pathways has demonstrated that pyrimidine ring formation and breakdown involve amidohydrolase enzymes, which catalyze both synthetic and degradative reactions through similar mechanistic principles.
Role in Pyrimidine Derivative Research
This compound occupies a significant position within contemporary pyrimidine derivative research, serving both as a synthetic intermediate and as a subject of investigation for diverse biological activities. The compound exemplifies the structural modifications that researchers employ to explore structure-activity relationships within the pyrimidine family, particularly through the strategic placement of halogen, alkoxy, and aromatic substituents.
The methoxymethyl protecting group present in this compound represents an important synthetic tool in pyrimidine chemistry, as demonstrated by research into nitrogen protection strategies for pyrimidine derivatives. Studies have shown that methoxymethylation can be accomplished through substitution reactions using methoxymethyl chloride with activated persilylated or anionic pyrimidine derivatives. This protective group methodology has enabled the synthesis of various regioisomeric pyrimidine derivatives, including both nitrogen-1 and nitrogen-3 methoxymethylated products, which serve as valuable intermediates for further chemical transformations.
Research into this compound and related compounds has revealed their potential applications in multiple therapeutic areas. Pyrimidine derivatives bearing similar structural features have demonstrated significant biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. The heterocyclic scaffold's ability to interact readily with enzymes, genetic materials, and cellular components makes it particularly attractive for drug discovery efforts. Contemporary research has focused on exploring the chemical space portfolio of pyrimidine derivatives to identify novel compounds capable of addressing emerging resistance to clinically used therapeutic agents.
Synthetic methodologies for producing this compound and its analogs have been the subject of extensive investigation, with researchers developing various approaches to construct the pyrimidine core and introduce specific substituents. These studies have demonstrated that the compound can serve as a versatile scaffold for further derivatization, particularly through substitution reactions at the chlorine-bearing position. The regioselectivity observed in nucleophilic substitution reactions of related dichloropyrimidine intermediates has provided insights into the electronic and steric factors that govern pyrimidine reactivity.
The compound's role in contemporary research extends to its potential applications in agrochemical development, where pyrimidine derivatives have shown promise as herbicides and pesticides. Studies investigating strobilurin-pyrimidine derivatives have demonstrated that fluorinated analogs of pyrimidine compounds can exhibit significant acaricidal activity, suggesting potential applications in crop protection. Additionally, research into protoporphyrinogen oxidase inhibitors has identified pyrimidine-based compounds as promising herbicidal agents, with some derivatives showing selectivity for specific crop species.
The ongoing research into this compound and related compounds continues to reveal new applications and synthetic methodologies, reinforcing the compound's importance within the broader context of heterocyclic chemistry research. The structural features present in this molecule provide researchers with opportunities to explore novel chemical transformations and biological activities, contributing to the expanding knowledge base surrounding pyrimidine-based pharmaceutical and agrochemical development.
Properties
IUPAC Name |
4-chloro-6-(methoxymethyl)-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-8-10-7-11(13)15-12(14-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSSCZAOXFZADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377205 | |
| Record name | 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325685-59-4 | |
| Record name | 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Approach
A widely adopted method for preparing related pyrimidine derivatives involves the nucleophilic substitution of 4,6-dichloro-2-phenylpyrimidine with a methoxymethyl source. While direct literature for the exact compound is limited, the following analogous procedure is informative:
Note: For the methoxymethyl derivative, the methoxymethyl group is typically introduced via reaction with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., potassium carbonate) after selective substitution at the 6-position. This general approach is supported by methodologies for similar pyrimidine derivatives.
One-Pot Synthesis Using Methoxymethylation
A one-pot synthetic approach can be conceptualized based on the reactivity of pyrimidine rings:
- Step 1: Synthesis of 4,6-dichloro-2-phenylpyrimidine via cyclization of appropriate precursors.
- Step 2: Selective substitution at the 6-position with sodium methoxide to yield 4-chloro-6-methoxy-2-phenylpyrimidine.
- Step 3: Alkylation of the 6-methoxy group with methoxymethyl chloride under basic conditions to afford the target compound.
Alternative Routes
Other synthetic routes, such as condensation reactions involving cyanamide derivatives and subsequent functional group transformations, have been described for related pyrimidines. These methods often involve:
- Salifying reactions to form key intermediates.
- Cyanamide condensation to build the pyrimidine core.
- Selective chlorination and methoxymethylation.
However, these routes are more complex and less commonly employed for direct synthesis of this compound.
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic substitution on dichloropyrimidine | High yield, operational simplicity, scalable | Requires availability of dichloropyrimidine precursor |
| One-pot methoxymethylation | Fewer purification steps, potentially higher throughput | May require optimization for selectivity and yield |
| Multi-step condensation | Versatile for diverse derivatives | More steps, lower overall efficiency for target compound |
- The nucleophilic substitution method is well-documented for related compounds, with yields up to 81% and straightforward purification.
- The introduction of the methoxymethyl group is typically achieved with high selectivity under mild conditions, as supported by analogous pyrimidine syntheses.
- Characterization of the products is performed using NMR (both ^1H and ^13C), mass spectrometry, and, when available, X-ray crystallography to confirm structure and purity.
The preparation of this compound is most efficiently accomplished via nucleophilic substitution of 4,6-dichloro-2-phenylpyrimidine followed by methoxymethylation. This approach provides high yields and is amenable to scale-up, with robust analytical data supporting product identity and purity. Alternative routes exist but are generally less practical for this specific target.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes, carboxylic acids, or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The chloro and methoxymethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The phenyl group can contribute to the compound’s overall hydrophobicity and stability, further influencing its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects on Physicochemical Properties
The substituents at positions 4, 6, and 2 significantly alter the compound’s physical and chemical properties. Key comparisons include:
Key Observations :
- Lipophilicity : The methoxymethyl group (logP ~2.8) provides moderate lipophilicity, intermediate between the more polar dichloro derivative (logP ~2.5) and the highly lipophilic YS-121 (logP ~5.2).
- Melting Points : Bulky substituents like methoxymethyl reduce crystallinity compared to smaller groups (e.g., methyl or chlorine), as seen in the lower melting point (54–56°C vs. 89–104°C for methyl/dichloro analogs) .
Enzyme Inhibition and Receptor Binding
- Hsp90 Inhibition: Pyrimidines with resorcinol or chlorophenyl groups (e.g., PDB ID 2ccs) bind Hsp90 via hydrogen bonds (Asp93) and hydrophobic interactions. The methoxymethyl group in this compound may enhance hydrophobic contacts but lacks the hydroxyl groups critical for direct hydrogen bonding .
- PPAR Agonism: YS-121, a derivative with a thiooctanoic acid chain, shows potent PPARα/γ agonism (EC50 = 1.0–3.6 µM). The methoxymethyl analog lacks this activity, highlighting the importance of extended hydrophobic chains for receptor interaction .
Antimicrobial and Agrochemical Potential
- CMTP (methylthio analog) exhibits herbicidal activity similar to fenclorim, while dichloro derivatives are intermediates in fungicide synthesis. The methoxymethyl group’s metabolic stability may make it suitable for long-acting formulations .
Biological Activity
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound has the following structural characteristics:
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 249.69 g/mol
- CAS Number : 1670-14-0
These properties contribute to its interaction with biological systems, influencing its efficacy and safety profiles.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to act as a reversible competitive inhibitor of specific serine proteases, which are crucial in various physiological processes. For instance, it displays inhibitory effects on urokinase-type plasminogen activator (uPA) and trypsin, with inhibition constants (Ki) of 97 µM and 21 µM, respectively .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell growth and survival, particularly through the inhibition of ERK phosphorylation in malignant pleural mesothelioma cells .
- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by blocking pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, this compound exhibited significant cytotoxicity. For example, it was tested against lung cancer cell lines where it demonstrated an IC50 value indicating effective inhibition of cell growth .
- Animal Models : Preclinical studies using mouse xenograft models showed that treatment with this compound resulted in reduced tumor growth compared to control groups. This suggests a promising therapeutic potential for cancer treatment .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, chlorine atoms on the pyrimidine core can be replaced via reactions with methoxymethylthiols or organometallic reagents. Key conditions include using anhydrous solvents (e.g., toluene or THF), catalysts like NaH or K₂CO₃, and controlled temperatures (0–60°C) to minimize side reactions. Purification via column chromatography or recrystallization (e.g., CH₂Cl₂/hexane) is essential to isolate the product .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxymethyl and phenyl groups) and X-ray crystallography to resolve bond lengths and dihedral angles (e.g., disorder in pyrimidine rings as seen in similar compounds). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like C-Cl stretches (~550 cm⁻¹) .
Q. What safety protocols are critical when handling chlorinated pyrimidines like this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin contact. Chlorinated pyrimidines may release toxic fumes upon decomposition. Waste should be segregated and disposed via certified hazardous waste services. Note: Contaminated glassware requires immediate decontamination with ethanol or sodium thiosulfate .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (DFT) predict transition states and energetics for substitution reactions. Tools like ICReDD integrate reaction path searches with experimental data to identify optimal catalysts (e.g., Pd-based) and solvent systems. For example, solvation-free energy calculations in toluene vs. DMF can guide solvent selection .
Q. How should researchers resolve contradictions in reported yields or by-products across synthetic studies?
- Methodological Answer : Perform reaction monitoring (e.g., in-situ NMR or LC-MS) to track intermediate formation. Compare kinetic data under varying conditions (e.g., temperature, stoichiometry). For instance, excess methoxymethylating agents may reduce chlorine displacement byproducts. Statistical tools like DoE (Design of Experiments) can isolate critical variables .
Q. What strategies predict the biological activity of this compound based on structural analogs?
- Methodological Answer : Use SAR (Structure-Activity Relationship) studies with analogs (e.g., 4-chloro-6-methoxy-2-phenylpyrimidine ). Computational docking (e.g., AutoDock) screens against targets like kinase enzymes. Compare logP values and hydrogen-bonding capacity to assess bioavailability. For antimicrobial activity, test against Gram-positive/negative bacterial strains .
Q. How do substitution patterns (e.g., methoxymethyl vs. methylthio) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Methoxymethyl groups enhance electron density on the pyrimidine ring, facilitating oxidative addition in Pd-catalyzed couplings. Compare with methylthio derivatives (), which may act as better leaving groups. Electrochemical studies (cyclic voltammetry) quantify redox potentials to predict coupling efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
